Azilsartan mepixetil is an antihypertensive medication classified as an angiotensin II receptor blocker. It is a prodrug that is rapidly converted into its active form, azilsartan, upon administration. Azilsartan mepixetil is primarily used for the treatment of hypertension and has been shown to effectively lower blood pressure by inhibiting the action of angiotensin II, a potent vasoconstrictor. The compound is marketed under the brand name Edarbi and has received approval from various health authorities, including the European Medicines Agency.
Azilsartan mepixetil was developed by Takeda Pharmaceutical Company and was first approved for use in Japan in 2011. The active ingredient, azilsartan, is derived from a series of chemical modifications aimed at enhancing its pharmacological properties compared to earlier angiotensin receptor blockers.
The synthesis of azilsartan mepixetil involves multiple steps, beginning with the preparation of key intermediates. One notable method includes the condensation of methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate with 2-(4-bromomethylphenyl)benzonitrile, followed by deprotection and cyclization reactions to yield azilsartan.
Azilsartan mepixetil has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity.
The primary chemical reactions involved in the synthesis of azilsartan mepixetil include:
The reactions are typically conducted under controlled temperatures and conditions to ensure high yields and purity. For instance, hydrolysis often requires specific pH adjustments and temperature controls to optimize product formation while minimizing impurities.
Azilsartan mepixetil functions primarily as an antagonist of the angiotensin II type 1 receptor.
Azilsartan mepixetil possesses distinct physical and chemical properties that influence its formulation and efficacy.
Azilsartan mepixetil is primarily used in clinical settings for managing hypertension:
Hypertension remains a global health challenge, affecting approximately 33.6% of adults in the United States alone and contributing significantly to cardiovascular morbidity and mortality [1]. The renin-angiotensin-aldosterone system (RAAS) serves as a critical therapeutic target, with angiotensin II acting as the primary effector hormone. Angiotensin II binds to angiotensin type 1 receptors, inducing vasoconstriction, aldosterone secretion, and sodium retention—key drivers of blood pressure elevation [1] [6]. Angiotensin II receptor blockers competitively inhibit angiotensin II binding to angiotensin type 1 receptors, thereby attenuating these pathological effects. Their clinical utility extends beyond hypertension management to cardiovascular and renal protection, positioning them as first-line agents in contemporary guidelines [1] [6].
Azilsartan mepixetil (chemically designated as 2-ethoxy-1-[[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate) represents the eighth clinically approved angiotensin II receptor blocker. Following its United States Food and Drug Administration approval in 2011, it joined a pharmacopeia including losartan, valsartan, olmesartan, and others [1] [4]. Structurally, it diverges from predecessors by employing a 5-oxo-1,2,4-oxadiazole moiety as a carboxylic acid bioisostere, replacing the tetrazole ring common to earlier angiotensin II receptor blockers [5] [8]. This modification confers enhanced angiotensin type 1 receptor binding kinetics and pharmacological specificity. As a prodrug, azilsartan mepixetil undergoes rapid esterase-mediated hydrolysis in the gastrointestinal tract to release the active metabolite, azilsartan [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1